REACTION_CXSMILES
|
[F:1][C:2]1[C:3]([C:9]([O:11]CC)=[O:10])=[N:4][CH:5]=[C:6]([Cl:8])[CH:7]=1.[OH-].[Na+].Cl>CS(C)=O>[F:1][C:2]1[C:3]([C:9]([OH:11])=[O:10])=[N:4][CH:5]=[C:6]([Cl:8])[CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
FC=1C(=NC=C(C1)Cl)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
ice water
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
105 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Type
|
CUSTOM
|
Details
|
After subsequently stirring for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the mixture is filtered
|
Type
|
WASH
|
Details
|
the material on the filter is washed twice with water
|
Type
|
CUSTOM
|
Details
|
56.4 g of the desired target compound are obtained as a white solid
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
|
FC=1C(=NC=C(C1)Cl)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |